molecular formula C5H3BrO3 B040272 5-Bromo-2-furoic acid CAS No. 585-70-6

5-Bromo-2-furoic acid

Cat. No.: B040272
CAS No.: 585-70-6
M. Wt: 190.98 g/mol
InChI Key: YVTQHZDUDUCGRD-UHFFFAOYSA-N
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Description

5-Bromofuran-2-carboxylic acid is an organic compound with the molecular formula C₅H₃BrO₃. It is a derivative of furan, a heterocyclic aromatic organic compound, and contains a bromine atom at the 5-position and a carboxylic acid group at the 2-position.

Safety and Hazards

5-Bromofuran-2-carboxylic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of 5-Bromofuran-2-carboxylic acid research could involve exploring its potential applications in various fields. For instance, furan platform chemicals, which include 5-Bromofuran-2-carboxylic acid, are being explored for their potential uses beyond fuels and plastics .

Mechanism of Action

Target of Action

The primary target of 5-Bromofuran-2-carboxylic acid is the cyclooxygenase-2 (COX-2) protein . COX-2 is an enzyme that plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are lipid compounds that mediate a variety of physiological processes including inflammation, pain, and fever.

Mode of Action

5-Bromofuran-2-carboxylic acid interacts with its target, COX-2, through a process known as molecular docking . This interaction results in the inhibition of the COX-2 enzyme, thereby reducing the production of prostaglandins .

Biochemical Pathways

The inhibition of COX-2 by 5-Bromofuran-2-carboxylic acid affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which are involved in inflammation and pain signaling. By inhibiting COX-2, 5-Bromofuran-2-carboxylic acid reduces the production of these signaling molecules, potentially alleviating symptoms of inflammation and pain .

Result of Action

The molecular and cellular effects of 5-Bromofuran-2-carboxylic acid’s action primarily involve the reduction of prostaglandin production . This can lead to a decrease in inflammation and pain signaling, potentially providing relief from symptoms associated with these physiological processes .

Action Environment

The action, efficacy, and stability of 5-Bromofuran-2-carboxylic acid can be influenced by various environmental factors. For instance, the compound’s synthesis involves environmentally friendly and cost-effective protocols, starting with α-bromination of readily accessible furan-2-carboxylates . Furthermore, the presence of alcohols is necessary for the palladium-catalyzed reductive homocoupling reactions that lead to the formation of the compound . These factors can affect the compound’s availability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Bromofuran-2-carboxylic acid can be synthesized through several methods. One common approach involves the bromination of furan-2-carboxylic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst . The reaction typically occurs under mild conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of 5-bromofuran-2-carboxylic acid may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters can enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

5-Bromofuran-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include azido-furan-2-carboxylic acid or cyano-furan-2-carboxylic acid.

    Reduction: Products include furan-2-carboxaldehyde or furan-2-methanol.

    Oxidation: Products include furan-2,5-dicarboxylic acid.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chlorofuran-2-carboxylic acid
  • 5-Iodofuran-2-carboxylic acid
  • 5-Methylfuran-2-carboxylic acid

Uniqueness

5-Bromofuran-2-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and methyl analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications that other similar compounds may not be able to achieve .

Properties

IUPAC Name

5-bromofuran-2-carboxylic acid
Source PubChem
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InChI

InChI=1S/C5H3BrO3/c6-4-2-1-3(9-4)5(7)8/h1-2H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVTQHZDUDUCGRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrO3
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DSSTOX Substance ID

DTXSID40207218
Record name 5-Bromo-2-furanecarboxylic acid
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Molecular Weight

190.98 g/mol
Source PubChem
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Physical Description

White to cream flakes; [Acros Organics MSDS]
Record name 5-Bromo-2-furancarboxylic acid
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CAS No.

585-70-6
Record name 5-Bromo-2-furancarboxylic acid
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Record name 5-Bromo-2-furanecarboxylic acid
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Record name 5-Bromo-2-furanecarboxylic acid
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Record name 5-bromo-2-furanecarboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of compounds derived from 5-Bromofuran-2-carboxylic acid influence their activity as potential enzyme inhibitors?

A: Research suggests that the structure of compounds derived from 5-Bromofuran-2-carboxylic acid significantly impacts their ability to inhibit enzymes like methionine aminopeptidase (MetAP1) []. Specifically, studies comparing furoic acid analogs to thiophene analogs found that the furoic acid derivatives demonstrated selectivity for the Mn(II) form of MetAP1 []. This suggests that the presence of the furan ring, as opposed to a thiophene ring, contributes to both the potency and selectivity of these compounds. Molecular modeling studies further support this, providing insights into the structural elements responsible for these interactions [].

Q2: Can 5-Bromofuran-2-carboxylic acid be used as a building block for synthesizing other potentially bioactive compounds?

A: Yes, 5-Bromofuran-2-carboxylic acid serves as a versatile building block in organic synthesis. For example, it can be reacted with isoniazid to yield N′-(5-bromofuran-2-carbonyl)isonicotinohydrazide []. This reaction utilizes 2-methyl-6-nitrobenzoic anhydride (MNBA) and 4-dimethylaminopyridine (DMAP) as catalysts in dichloromethane at room temperature []. This highlights the potential of 5-Bromofuran-2-carboxylic acid to generate new compounds with potential biological activity.

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